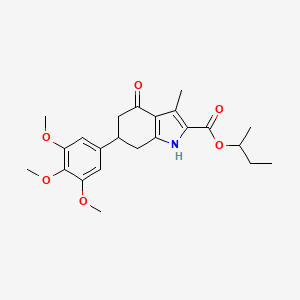![molecular formula C14H14N4O5 B4304126 methyl 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoate](/img/structure/B4304126.png)
methyl 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoate
Vue d'ensemble
Description
Methyl 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoate, commonly known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
MNPA exerts its anticancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. By inhibiting PARP-1, MNPA induces DNA damage and activates the apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MNPA has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. MNPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MNPA is its specificity for cancer cells, which minimizes the risk of toxicity in normal cells. However, the synthesis of MNPA is a multistep process that requires specialized equipment and expertise, which may limit its availability for lab experiments.
Orientations Futures
Further research is needed to explore the potential applications of MNPA in cancer therapy, particularly in combination with other anticancer agents. MNPA also has potential applications in the detection of cancer cells and as a tool for studying DNA repair mechanisms.
Applications De Recherche Scientifique
MNPA has been studied for its potential applications in scientific research, particularly in the field of cancer research. MNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MNPA has also been studied for its potential use as a fluorescent probe for the detection of cancer cells.
Propriétés
IUPAC Name |
methyl 4-[2-(4-nitropyrazol-1-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-9(17-8-12(7-15-17)18(21)22)13(19)16-11-5-3-10(4-6-11)14(20)23-2/h3-9H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHSJXVFTYEXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine](/img/structure/B4304043.png)
![3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304059.png)
![N-(1-adamantylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304064.png)
![ethyl 3-(2-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoate](/img/structure/B4304071.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4304077.png)
![ethyl 3-(2-chlorophenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate](/img/structure/B4304083.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304086.png)
![7-[chloro(difluoro)methyl]-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304099.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4304108.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4304135.png)

